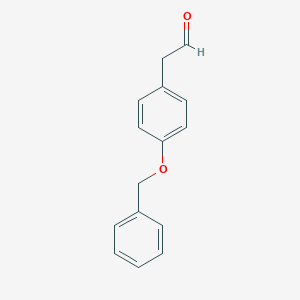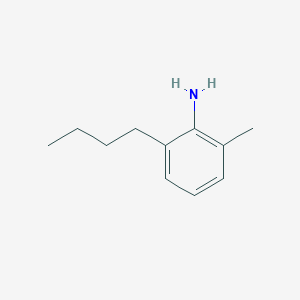
2-Butyl-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-6-methylaniline, also known as BAM, is a chemical compound that belongs to the class of aromatic amines. It is widely used in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
2-Butyl-6-methylaniline has been shown to exhibit a unique mechanism of action, which involves the formation of a stable complex with metal ions. This complexation can lead to various biological effects, such as enzyme inhibition and DNA binding, making 2-Butyl-6-methylaniline a promising candidate for drug development.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-6-methylaniline has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative stress. 2-Butyl-6-methylaniline has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butyl-6-methylaniline has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. It also exhibits unique properties, such as complexation with metal ions, which can lead to various biological effects. However, one limitation of 2-Butyl-6-methylaniline is its potential toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the use of 2-Butyl-6-methylaniline in scientific research. One potential application is in the development of new drugs, particularly those that target metalloenzymes. 2-Butyl-6-methylaniline can also be used as a precursor for the synthesis of new dyes and materials. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 2-Butyl-6-methylaniline.
Conclusion
In conclusion, 2-Butyl-6-methylaniline is a promising compound that has a range of potential applications in scientific research. Its unique properties, such as complexation with metal ions, make it a valuable tool for drug development and other applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-Butyl-6-methylaniline involves the reaction of 2-bromo-6-methylaniline with butyllithium, followed by quenching with water. This method yields a high purity and yield of 2-Butyl-6-methylaniline, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
2-Butyl-6-methylaniline has been widely used in the field of scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and biological applications. 2-Butyl-6-methylaniline has also been used as a precursor for the synthesis of other compounds, such as dyes and pharmaceuticals.
Propiedades
Número CAS |
153405-18-6 |
|---|---|
Nombre del producto |
2-Butyl-6-methylaniline |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-butyl-6-methylaniline |
InChI |
InChI=1S/C11H17N/c1-3-4-7-10-8-5-6-9(2)11(10)12/h5-6,8H,3-4,7,12H2,1-2H3 |
Clave InChI |
VTJGUVJXULLGNA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC(=C1N)C |
SMILES canónico |
CCCCC1=CC=CC(=C1N)C |
Sinónimos |
Benzenamine, 2-butyl-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



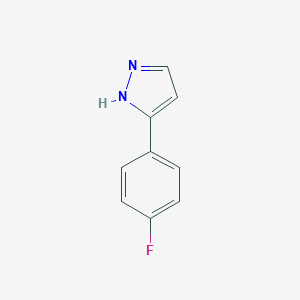
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
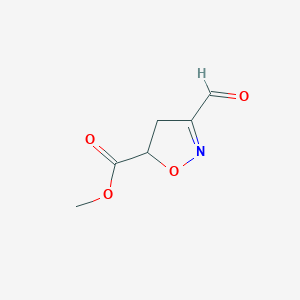
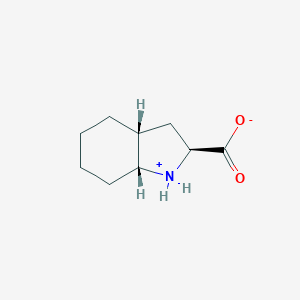
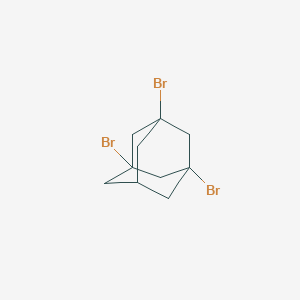
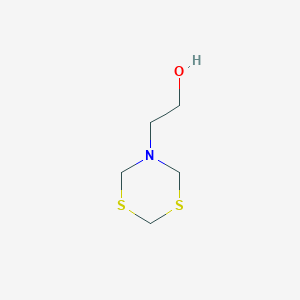
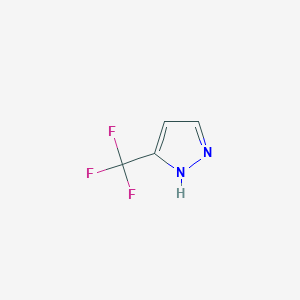
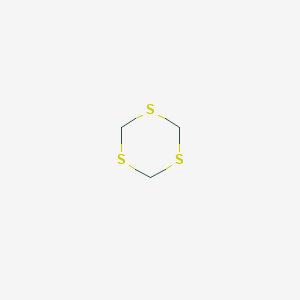
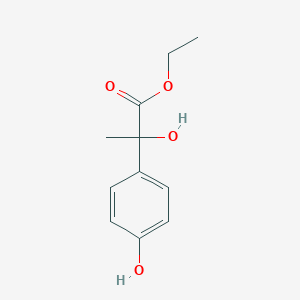
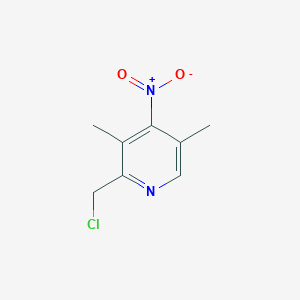
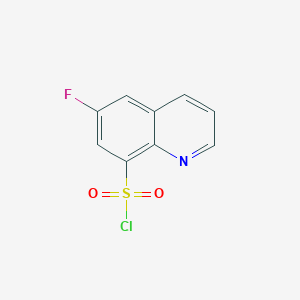
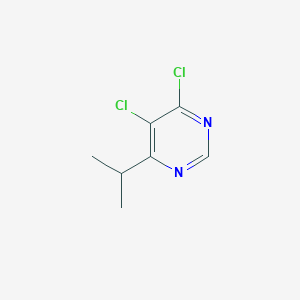
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
